molecular formula C16H14O3 B7763147 Methyl 2'-acetyl[1,1'-biphenyl]-3-carboxylate

Methyl 2'-acetyl[1,1'-biphenyl]-3-carboxylate

Cat. No.: B7763147
M. Wt: 254.28 g/mol
InChI Key: KDLFBZUUTZPUPN-UHFFFAOYSA-N
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Description

Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This particular compound features an acetyl group at the 2’ position and a carboxylate ester group at the 3 position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of biphenyl using an acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the acetyl group at the 2’ position of the biphenyl ring.

    Esterification: The carboxylation of the biphenyl ring is achieved through a reaction with methyl chloroformate in the presence of a base such as pyridine. This step results in the formation of the carboxylate ester group at the 3 position.

Industrial Production Methods

Industrial production of Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 2’-Acetyl[1,1’-biphenyl]-3-carboxylic acid.

    Reduction: Methyl 2’-acetyl[1,1’-biphenyl]-3-methanol.

    Substitution: Depending on the electrophile used, various substituted biphenyl derivatives.

Scientific Research Applications

Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving biphenyl derivatives.

    Medicine: Research into its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets and pathways:

    Enzyme Inhibition: The acetyl group can interact with active sites of enzymes, potentially inhibiting their activity.

    Receptor Binding: The biphenyl structure may bind to specific receptors, modulating their function.

    Metabolic Pathways: The compound can be metabolized by enzymes, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2’-acetyl[1,1’-biphenyl]-4-carboxylate: Similar structure but with the carboxylate ester group at the 4 position.

    Methyl 2’-acetyl[1,1’-biphenyl]-3-methanol: Similar structure but with a hydroxyl group instead of the carboxylate ester.

Uniqueness

Methyl 2’-acetyl[1,1’-biphenyl]-3-carboxylate is unique due to the specific positioning of its functional groups, which influences its reactivity and potential applications. The combination of the acetyl and carboxylate ester groups provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

methyl 3-(2-acetylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11(17)14-8-3-4-9-15(14)12-6-5-7-13(10-12)16(18)19-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDLFBZUUTZPUPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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